Lin28-let-7 Inhibitor-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

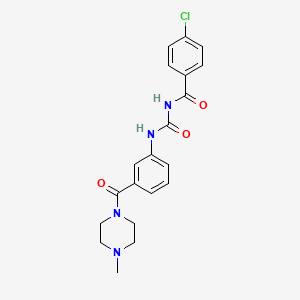

Lin28-let-7 Inhibitor-1 is an inhibitor of the oncogenic Lin28-let-7 interaction.

Aplicaciones Científicas De Investigación

Regulation in Tumorigenesis

Lin28-let-7 plays a crucial role in cellular homeostasis, particularly in tumorigenesis. The lin28/let-7 axis has been identified as a significant factor in tumor development and progression. Lin28 facilitates cellular transformation in various cell lines and is overexpressed in human cancer cell lines and primary tumors. Its expression is associated with advanced disease progression in multiple tumor types, including hepatocellular carcinoma. Lin28's suppression of let-7 expression leads to up-regulation of let-7 targets, influencing tumor progression. The lin28/let-7 signaling link is particularly applicable to high-grade tumors and early recurrence in hepatocellular carcinoma patients. This link is viewed as a Yin-Yang balancing act, where the imbalance is primarily associated with tumor progression. Silencing lin28 or re-induction of let-7 can inhibit tumor cell proliferation in hepatocellular and ovarian cancer cells (Ji & Wang, 2010).

Lin28/let-7 Pathway in Metabolism

The Lin28/let-7 pathway plays a significant role in regulating mammalian glucose metabolism. Overexpression of Lin28a and LIN28B in mice promotes an insulin-sensitized state, resisting high-fat-diet-induced diabetes. Conversely, muscle-specific loss of Lin28a or overexpression of let-7 results in insulin resistance and impaired glucose tolerance. This regulation occurs through let-7-mediated repression of components of the insulin-PI3K-mTOR pathway, including IGF1R, INSR, and IRS2. The mTOR inhibitor, rapamycin, abrogates Lin28a-mediated insulin sensitivity and enhanced glucose uptake. Additionally, let-7 targets are enriched for genes containing SNPs associated with type 2 diabetes and control of fasting glucose in human genome-wide association studies (Zhu et al., 2011).

Inhibition of Lin28/let-7 Interaction for Cancer Therapy

Inhibiting the interaction between Lin28 and let-7 microRNAs is a novel therapeutic strategy in cancer treatment. Several small-molecule inhibitors have been identified that target this interaction. These inhibitors enhance the production of let-7 miRNAs in Lin28-expressing cancer cells and reduce the level of let-7 target oncogene products. For instance, the Lin28 inhibitor TPEN destabilizes Lin28's zinc-knuckle domain, while LI71 binds the cold shock domain to suppress Lin28’s activity against let-7 in leukemia cells and embryonic stem cells. This demonstrates the potential of pharmacological inhibition of the let-7 biogenesis pathway in LIN28-driven diseases (Wang et al., 2018).

Lin28 in Stem Cell Proliferation and Development

Lin28 is involved in stem cell proliferation and promotes the rapid growth of embryonic stem cells. It plays a critical role in the formation of tumor stem cells and is associated with advanced human cancers. Lin28 promotes tissue repair and tumor cell proliferation. Its function in stem cells is critical for understanding its role in cancer and developmental processes (Shen & Niu, 2014).

Propiedades

Nombre del producto |

Lin28-let-7 Inhibitor-1 |

|---|---|

Fórmula molecular |

C31H29N5O7 |

Peso molecular |

583.6 |

Nombre IUPAC |

4-(7-(4-((Benzyloxy)carbonyl)piperazin-1-yl)-4,4-dimethyl-8-nitrochromeno[4,3-c]pyrazol-1(4H)-yl)benzoic acid |

InChI |

InChI=1S/C31H29N5O7/c1-31(2)24-18-32-35(22-10-8-21(9-11-22)29(37)38)28(24)23-16-26(36(40)41)25(17-27(23)43-31)33-12-14-34(15-13-33)30(39)42-19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H,37,38) |

Clave InChI |

GBHKWXUSQTVIBN-UHFFFAOYSA-N |

SMILES |

O=C(O)C1=CC=C(N2N=CC(C(C)(C)O3)=C2C4=C3C=C(N5CCN(C(OCC6=CC=CC=C6)=O)CC5)C([N+]([O-])=O)=C4)C=C1 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lin28 let 7 Inhibitor 1; Lin28 let-7 Inhibitor 1; Lin28 let-7 Inhibitor-1; Lin28let7 Inhibitor-1; Lin28-let7 Inhibitor-1; Lin28-let-7 Inhibitor-1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] (2S)-1-[(2S)-2-[(1R)-cyclohex-2-en-1-yl]-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B1192945.png)

![2-[(E)-2-(2,6-dichlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one](/img/structure/B1192948.png)

![[7-(diethylamino)-2-oxochromen-4-yl]methyl N-[2-[2-(3-fluorophenyl)ethynyl]-4,6-dimethylpyridin-3-yl]carbamate](/img/structure/B1192950.png)